5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1418128-33-2
VCID: VC2971576
InChI: InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F
Molecular Formula: C13H19BFNO2
Molecular Weight: 251.11 g/mol

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 1418128-33-2

Cat. No.: VC2971576

Molecular Formula: C13H19BFNO2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - 1418128-33-2

Specification

CAS No. 1418128-33-2
Molecular Formula C13H19BFNO2
Molecular Weight 251.11 g/mol
IUPAC Name 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Standard InChI Key BHHFDPDYGAZFIE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F

Introduction

Chemical Identity and Structural Properties

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, identified by CAS number 1418128-33-2, is a fluorinated arylboronic ester compound with an aniline group. Its distinctive molecular architecture contributes to its utility in cross-coupling reactions and pharmaceutical development.

Basic Identification

The compound possesses several identifiers that facilitate its recognition in chemical databases and research publications. The following table summarizes its key identifying parameters:

PropertyValue
CAS Number1418128-33-2
Molecular FormulaC13H19BFNO2
Molecular Weight251.11 g/mol
European Community (EC) Number873-232-0
IUPAC Name5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Alternate Names(3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester
MDL NumberMFCD18383724

The compound has multiple synonyms in various chemical databases, reflecting its importance in different research contexts. It is sometimes referred to as 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenylamine or Benzenamine, 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- .

Physical Properties

Understanding the physical properties of this compound is crucial for its handling and application in research settings. The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid/Powder
Density1.1 ± 0.1 g/cm³
Boiling Point370.6 ± 42.0 °C at 760 mmHg
Flash Point178.0 ± 27.9 °C
Estimated Purity (Commercial)>95%

These physical properties influence the compound's stability, storage requirements, and handling procedures in laboratory settings .

Synthesis and Chemical Reactivity

The synthesis of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves palladium-catalyzed borylation reactions. The preparation requires precise reaction conditions to ensure high yield and purity.

Synthetic Routes

The predominant synthetic pathway involves palladium-catalyzed borylation of 3-bromo-5-fluoro-2-methylaniline with bis(pinacolato)diboron. This reaction is typically conducted in the presence of Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base, with 1,4-dioxane as the solvent under reflux conditions.

The reaction sequence can be summarized as:

  • Preparation of the halogenated precursor (3-bromo-5-fluoro-2-methylaniline)

  • Palladium-catalyzed borylation using bis(pinacolato)diboron

  • Purification steps to obtain the final product with high purity

Chemical Reactivity

As a boronic ester, this compound exhibits distinctive reactivity that makes it valuable in synthetic organic chemistry:

  • It serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions

  • The boronic ester group functions as a versatile handle for further functionalization

  • The fluorine and methyl substituents impart specific electronic and steric properties that influence reactivity patterns

  • The aniline (primary amine) group provides additional opportunities for derivatization

The compound's reactivity profile is particularly advantageous in medicinal chemistry applications, where selective functionalization is often required.

Biological Activity and Applications

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has demonstrated significant biological activity in various research contexts, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research has revealed promising anticancer properties for this compound and its derivatives. Studies indicate effectiveness against multiple cancer cell lines, with the following notable findings:

Cancer Cell LineActivityValue
MDA-MB-231 (triple-negative breast cancer)IC50~0.126 μM
HCT116 (colon cancer)CytotoxicitySignificant
PC-3 (prostate cancer)CytotoxicitySignificant

These findings suggest potential applications in anticancer drug development. The compound demonstrates selective toxicity toward cancer cells with a significant selectivity index when tested against non-cancerous cells (e.g., MCF10A), showing nearly a 20-fold difference in efficacy. This selectivity is crucial for minimizing potential side effects in therapeutic applications.

Antimicrobial Properties

Beyond cancer applications, this compound has shown antimicrobial activity against common pathogenic bacteria. Preliminary evaluations demonstrated effectiveness against:

  • Escherichia coli

  • Staphylococcus aureus

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation. This property is particularly valuable for developing new antibiotics amid rising antibiotic resistance concerns.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, most notably Remibrutinib, a selective covalent BTK inhibitor under clinical development . This application highlights the compound's importance in the pharmaceutical industry's drug development pipeline.

Research Applications and Case Studies

The versatility of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline extends to various research domains, with several case studies demonstrating its utility.

Case Study: Anticancer Research

A significant study evaluated the compound's effects on multiple cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The results indicated that derivatives of this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin.

Case Study: Antimicrobial Activity

Research conducted on various aniline derivatives showed that introducing bulky groups like tetramethyl dioxaborolane could enhance antimicrobial properties. The study highlighted that compounds with such modifications displayed improved activity against biofilm-forming pathogens.

Organic Synthesis Applications

The compound's primary application remains in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The strategic placement of substituents on the aromatic ring, combined with the boronic ester functionality, enables selective carbon-carbon bond formation, making it a valuable building block in complex molecule synthesis.

Hazard StatementDescriptionClassification Level
H302Harmful if swallowedWarning Acute toxicity, oral (50%)
H312Harmful in contact with skinWarning Acute toxicity, dermal (50%)
H315Causes skin irritationWarning Skin corrosion/irritation (100%)
H319Causes serious eye irritationWarning Serious eye damage/eye irritation (100%)
H332Harmful if inhaledWarning Acute toxicity, inhalation (50%)
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation (100%)

These classifications indicate that proper handling procedures should be followed when working with this compound .

Precautionary Measures

Based on the GHS classification, the following precautionary measures are recommended:

  • Wear appropriate personal protective equipment (gloves, eye protection, lab coat)

  • Work in a well-ventilated area or chemical fume hood

  • Avoid inhalation of dust or vapors

  • Avoid skin and eye contact

  • Practice good laboratory hygiene (handwashing, no eating/drinking in lab)

These safety measures help minimize potential risks associated with handling the compound in research settings .

Comparison with Similar Compounds

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline belongs to a broader class of arylboronic esters with amine functionalities. Comparing its properties with similar compounds provides insight into structure-activity relationships.

Structural Analogs

Several structural analogs exhibit similar but distinct properties:

  • 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1129542-03-5)

    • Contains tertiary amine (dimethylamino) instead of primary amine

    • Different position of fluorine substituent

    • Molecular weight: 265.13 g/mol

  • 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1227210-37-8)

    • Position isomer with fluorine at the 6-position instead of 5-position

    • Similar molecular weight but different electronic properties

These structural variations can significantly impact reactivity patterns, binding affinities in biological systems, and physicochemical properties, offering researchers a toolkit of related compounds for structure-activity relationship studies.

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